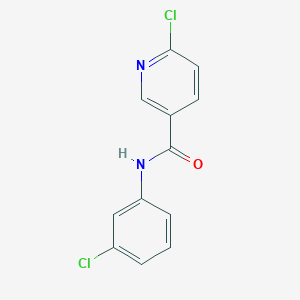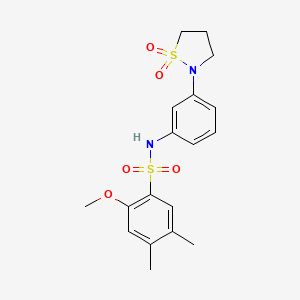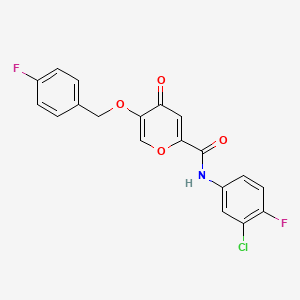
3-环戊基-N-4H-1,2,4-三唑-3-基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, like “3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide”, often involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .科学研究应用
Anticancer Activity
Triazole derivatives: have been extensively studied for their potential as anticancer agents. The 1,2,4-triazole nucleus, in particular, is known to interact with various biological targets, which can be leveraged to design compounds with cytotoxic activities against cancer cell lines . For instance, certain 1,2,4-triazole derivatives have shown promising results in inhibiting the growth of HeLa cell lines , with some compounds exhibiting IC50 values lower than 12 μM . This suggests that our compound of interest could be synthesized and tested for its efficacy against various cancer cell lines, potentially contributing to the development of new anticancer drugs.
Antimicrobial Properties
The triazole ring is a common feature in many antimicrobial agents. It can bind with enzymes and receptors in biological systems, displaying a broad spectrum of activity against Gram-positive and Gram-negative bacteria . Research into the antimicrobial properties of triazole derivatives, including our compound, could lead to the discovery of new antibacterial agents, especially in the fight against multidrug-resistant pathogens.
Antifungal Applications
Triazoles are well-known for their antifungal properties, with several commercially available drugs like fluconazole and voriconazole containing the triazole moiety . The structural flexibility of triazole allows for the synthesis of novel derivatives that could serve as potent antifungal agents. Investigating the antifungal efficacy of “3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide” could yield valuable insights into its potential as a new antifungal medication.
Antiviral Potential
Triazole compounds have also been identified as potential antiviral agents. Their ability to form hydrogen bonds with different targets can be exploited to disrupt viral replication processes . Further research into the antiviral applications of our compound could contribute to the development of new treatments for viral infections.
Analgesic and Anti-inflammatory Effects
The triazole core structure is present in various drugs with analgesic and anti-inflammatory effects . By studying the pharmacological profile of “3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide”, scientists could determine its potential to act as a pain reliever or to reduce inflammation in medical conditions.
Enzyme Inhibition
Molecular docking studies have shown that triazole derivatives can bind effectively to enzymes such as aromatase . This enzyme is crucial in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-sensitive cancers. Exploring the enzyme inhibition capabilities of our compound could open up new avenues in therapeutic enzyme targeting.
作用机制
Target of Action
Compounds in the 1,2,4-triazole class are known to have anticancer activity. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1,2,4-triazoles involves hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
1,2,4-triazoles are known to have various biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
属性
IUPAC Name |
3-cyclopentyl-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-9(13-10-11-7-12-14-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHMUXUQGGBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)





![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)
![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)